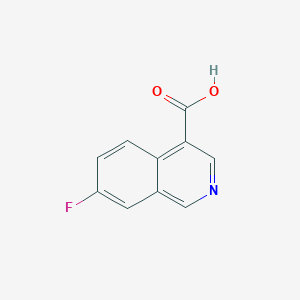

7-Fluoroisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoroisoquinoline-4-carboxylic acid is a chemical compound that belongs to the class of fluoro-substituted heterocyclic carboxylic acids. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 .

Molecular Structure Analysis

The InChI code for 7-Fluoroisoquinoline-4-carboxylic acid is 1S/C10H6FNO2/c11-7-1-2-8-6 (3-7)4-12-5-9 (8)10 (13)14/h1-5H, (H,13,14) . The Canonical SMILES is C1=CC2=C (C=NC=C2C=C1F)C (=O)O .

Physical And Chemical Properties Analysis

7-Fluoroisoquinoline-4-carboxylic acid is a solid substance . It has a molecular weight of 191.16 g/mol . The exact mass and monoisotopic mass are 191.03825660 g/mol . It has a topological polar surface area of 50.2 Ų .

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media to form an intermediate compound. This intermediate can then react with various substituted amines to produce desired products .

Anticancer Activity

Some derivatives of 7-Fluoroisoquinoline-4-carboxylic acid have shown significant anticancer activity. They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO .

Apoptotic DNA Fragmentation

Certain compounds derived from 7-Fluoroisoquinoline-4-carboxylic acid have exhibited excellent DNA fragmentation patterns, confirming apoptosis. This property can be useful in cancer research .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies. For example, they have been used to establish the probable mechanism of action of synthesized compounds using the X-ray crystallographic structure of the ATPase domain of h TopoIIα .

Fluorinated Isoquinolines

7-Fluoroisoquinoline-4-carboxylic acid is a type of fluorinated isoquinoline. Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties, making them important components of pharmaceuticals and materials .

Modern Synthetic Methodologies

The compound plays a crucial role in modern synthetic methodologies for fluorinated isoquinolines. These methodologies have been greatly developed over the last decade .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 7-Fluoroisoquinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

7-Fluoroisoquinoline-4-carboxylic acid interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The action of 7-Fluoroisoquinoline-4-carboxylic acid on hTopoIIα affects the DNA replication pathway . By inhibiting hTopoIIα, the compound prevents the proper segregation of DNA during cell division, leading to cell death . This makes 7-Fluoroisoquinoline-4-carboxylic acid a potential anticancer agent .

Pharmacokinetics

Like other quinoline derivatives, it is expected to have good bioavailability

Result of Action

The molecular effect of 7-Fluoroisoquinoline-4-carboxylic acid is the inhibition of hTopoIIα, leading to DNA damage and cell death . On a cellular level, this results in the death of rapidly dividing cells, such as cancer cells .

properties

IUPAC Name |

7-fluoroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJGOTDKKXPWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroisoquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)

![5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2442596.png)

![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2442615.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)